2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
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Overview
Description
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol.
Thioether formation: The intermediate is then reacted with N,N-diphenylacetamide in the presence of a base such as sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring and the bromophenyl group are key structural features that enable the compound to bind to specific molecular targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide
- **N’-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides
Uniqueness
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is unique due to its specific combination of an oxadiazole ring, a bromophenyl group, and a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
332161-53-2 |
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Molecular Formula |
C22H16BrN3O2S |
Molecular Weight |
466.4g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H16BrN3O2S/c23-17-13-11-16(12-14-17)21-24-25-22(28-21)29-15-20(27)26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI Key |
CEKPEYRYTZXVGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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